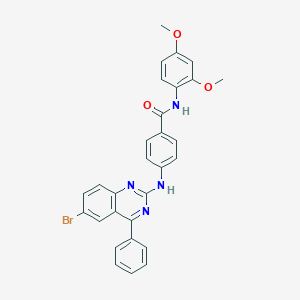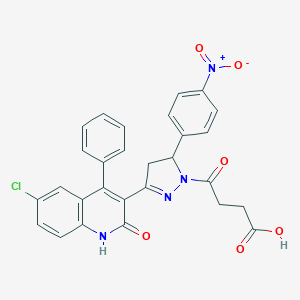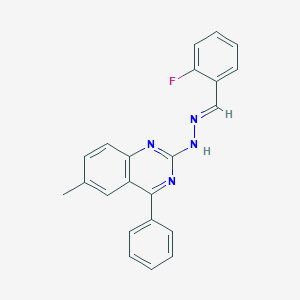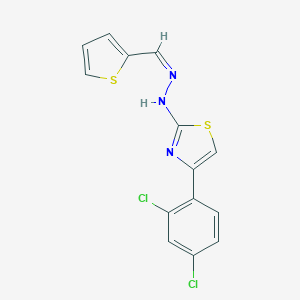![molecular formula C16H10BrClN2O3 B381258 1-(4-BROMOPHENYL)-3-CHLORO-4-[(2-HYDROXYPHENYL)AMINO]-2,5-DIHYDRO-1H-PYRROLE-2,5-DIONE](/img/structure/B381258.png)
1-(4-BROMOPHENYL)-3-CHLORO-4-[(2-HYDROXYPHENYL)AMINO]-2,5-DIHYDRO-1H-PYRROLE-2,5-DIONE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-BROMOPHENYL)-3-CHLORO-4-[(2-HYDROXYPHENYL)AMINO]-2,5-DIHYDRO-1H-PYRROLE-2,5-DIONE is a complex organic compound characterized by its unique structure, which includes a bromophenyl group, a chloro group, and a hydroxyanilino group attached to a pyrrole-2,5-dione core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-BROMOPHENYL)-3-CHLORO-4-[(2-HYDROXYPHENYL)AMINO]-2,5-DIHYDRO-1H-PYRROLE-2,5-DIONE typically involves multi-step organic reactions. One common method includes the reaction of 4-bromophenylamine with chloroacetyl chloride to form an intermediate, which is then reacted with 2-hydroxyaniline under specific conditions to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques like recrystallization and chromatography.
化学反应分析
Types of Reactions
1-(4-BROMOPHENYL)-3-CHLORO-4-[(2-HYDROXYPHENYL)AMINO]-2,5-DIHYDRO-1H-PYRROLE-2,5-DIONE undergoes various chemical reactions, including:
Oxidation: The hydroxyanilino group can be oxidized to form quinone derivatives.
Reduction: The bromophenyl group can be reduced to a phenyl group under specific conditions.
Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or palladium on carbon.
Substitution: Nucleophiles like sodium azide or thiourea.
Major Products
The major products formed from these reactions include quinone derivatives, phenyl-substituted compounds, and various substituted pyrrole derivatives.
科学研究应用
1-(4-BROMOPHENYL)-3-CHLORO-4-[(2-HYDROXYPHENYL)AMINO]-2,5-DIHYDRO-1H-PYRROLE-2,5-DIONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor or a ligand for receptor binding studies.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of dyes and pigments.
作用机制
The mechanism by which 1-(4-BROMOPHENYL)-3-CHLORO-4-[(2-HYDROXYPHENYL)AMINO]-2,5-DIHYDRO-1H-PYRROLE-2,5-DIONE exerts its effects involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various pathways, potentially affecting cellular processes like signal transduction and gene expression.
相似化合物的比较
Similar Compounds
- 1-(4-bromophenyl)-3-chloro-4-(2-hydroxyphenyl)-1H-pyrrole-2,5-dione
- 1-(4-bromophenyl)-3-chloro-4-(2-methoxyanilino)-1H-pyrrole-2,5-dione
- 1-(4-bromophenyl)-3-chloro-4-(2-aminophenyl)-1H-pyrrole-2,5-dione
Uniqueness
1-(4-BROMOPHENYL)-3-CHLORO-4-[(2-HYDROXYPHENYL)AMINO]-2,5-DIHYDRO-1H-PYRROLE-2,5-DIONE is unique due to the presence of both a hydroxyanilino group and a chloro group, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications, distinguishing it from other similar compounds.
属性
分子式 |
C16H10BrClN2O3 |
|---|---|
分子量 |
393.62g/mol |
IUPAC 名称 |
1-(4-bromophenyl)-3-chloro-4-(2-hydroxyanilino)pyrrole-2,5-dione |
InChI |
InChI=1S/C16H10BrClN2O3/c17-9-5-7-10(8-6-9)20-15(22)13(18)14(16(20)23)19-11-3-1-2-4-12(11)21/h1-8,19,21H |
InChI 键 |
KMYKHTRCJSYAFC-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)NC2=C(C(=O)N(C2=O)C3=CC=C(C=C3)Br)Cl)O |
规范 SMILES |
C1=CC=C(C(=C1)NC2=C(C(=O)N(C2=O)C3=CC=C(C=C3)Br)Cl)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-chloro-2-[5-(2-chlorophenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-phenylquinazoline](/img/structure/B381175.png)

![4-[3-(4-bromophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B381179.png)
![4-[5-(2-fluorophenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B381180.png)

![1-[5-(2-CHLORO-7-ETHOXYQUINOLIN-3-YL)-3-(4-METHYLPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]ETHAN-1-ONE](/img/structure/B381183.png)
![4-{3-(6-chloro-2-hydroxy-4-phenyl-3-quinolinyl)-5-[4-(dimethylamino)phenyl]-4,5-dihydro-1H-pyrazol-1-yl}-4-oxobutanoic acid](/img/structure/B381186.png)
![8-[(dimethylamino)methyl]-7-hydroxy-3-(1-naphthyl)-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B381191.png)

![Methyl 4-{[2-(2-chlorophenyl)quinazolin-4-yl]amino}benzoate](/img/structure/B381194.png)
![7-hydroxy-8-[(2-methyl-1-piperidinyl)methyl]-3-(1-naphthyl)-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B381195.png)



